2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S2/c1-2-34-23-10-8-22(9-11-23)31-27(33)26-24(14-17-35-26)29-28(31)36-19-25(32)30-15-12-21(13-16-30)18-20-6-4-3-5-7-20/h3-11,21H,2,12-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFQUOFLVRAQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-benzylpiperidine, which can be achieved through the reaction of benzyl chloride with piperidine.
Thienopyrimidine Core Construction: The thienopyrimidine core is constructed through a cyclization reaction involving appropriate thiophene and pyrimidine precursors.
Coupling Reactions: The final step involves coupling the piperidine derivative with the thienopyrimidine core using a suitable linker, such as a sulfanyl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Formation of the Sulfanyl-Ethyl Linkage
The sulfanyl-ethyl bridge is introduced via nucleophilic substitution or thiol-ene coupling:
- Key Reaction : Reaction of a thiolated pyrimidinone intermediate with 2-(4-benzylpiperidin-1-yl)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃ or DBU) .
- Mechanism : The thiol group attacks the electrophilic carbon of the bromoethyl ketone derivative, displacing bromide and forming the C–S bond .
Optimized Conditions :
- Solvent: DMF or acetonitrile
- Temperature: 60–80°C
- Catalysts: None required; base facilitates deprotonation of the thiol .
a) Piperidine Substitution
The 4-benzylpiperidine group is synthesized independently and introduced via alkylation:
- Step : Quaternization of piperidine with benzyl chloride, followed by N-alkylation with bromoethyl ketone .
- Challenges : Steric hindrance from the benzyl group may require prolonged reaction times (24–48h) .
Stability and Reactivity
- Hydrolysis Sensitivity : The thieno-pyrimidinone lactam ring is stable under acidic conditions but prone to ring-opening in strong bases (pH > 10) .
- Oxidation : The sulfanyl (-S-) linker can oxidize to sulfoxide or sulfone derivatives under oxidative conditions (e.g., H₂O₂, mCPBA) .
Key Stability Data :
| Condition | Observation | Source |
|---|---|---|
| pH 2–7 (aqueous) | Stable for >48h | |
| 10% H₂O₂ in MeOH | Forms sulfoxide (RT, 2h) |
Biological Derivatization
The compound’s structure allows for further functionalization:
- Amidation : Reacting the ketone group with amines to form imine derivatives (e.g., hydrazine for hydrazones).
- Reduction : NaBH₄ reduces the ketone to a secondary alcohol, altering pharmacokinetic properties .
Key Research Findings
Scientific Research Applications
2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents, leading to variations in bioactivity and physicochemical properties:
Key Trends in Bioactivity and Structure-Activity Relationships (SAR)
Substituent Position and Size :
- The 4-ethoxyphenyl group in the target compound likely enhances metabolic stability compared to the nitro group in , which may confer higher oxidative liability.
- Benzylpiperidine derivatives (e.g., ) exhibit improved cellular permeability over bulkier heterocycles like benzoxazine .
Sulfanyl Linker Flexibility: Ethyl-oxo spacers (as in the target compound) allow conformational flexibility for target binding, whereas rigidified linkers (e.g., pyridopyrimidinones in ) may restrict binding modes.
Activity Correlations :
Computational and Experimental Similarity Assessments
- Tanimoto Coefficient Analysis: Similarity indexing using fingerprint-based methods (e.g., MACCS keys) indicates ~60–70% structural overlap between the target compound and pyridopyrimidinone derivatives .
- Bioactivity Clustering: Hierarchical clustering based on NCI-60 datasets suggests that thienopyrimidinones cluster with kinase inhibitors, while nitrophenyl-substituted analogues align with NSAID-like agents .
Biological Activity
The compound 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule that has garnered attention due to its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidin-4-one core.
- A benzylpiperidinyl moiety connected via a methylene linker.
- A sulfanyl group which may enhance its reactivity and biological interactions.
Molecular Formula
- Molecular Formula : C23H29N3O2S2
- Molecular Weight : 443.62 g/mol
Preliminary studies indicate that compounds similar to this one may function as inhibitors of tankyrase , an enzyme involved in various cellular processes such as proliferation and apoptosis. Tankyrase inhibition is particularly relevant in cancer treatment due to its role in the regulation of beta-catenin and other oncogenic pathways .
In Vitro Studies
Research has shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant anti-cancer properties. For instance:
- Compounds with similar structures have been tested against various cancer cell lines, showing marked inhibition of cell growth.
- The presence of the benzylpiperidine fragment is noted for enhancing biological activity .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-benzylpiperidin-1-yl-thieno[3,2-d]pyrimidin | Similar thieno-pyrimidine core | Potential anti-cancer properties |
| Tankyrase inhibitors | Targeting similar pathways | Focused on cancer treatment |
| 6-methylthieno[3,2-d]pyrimidin derivatives | Variations in substituents | Varying biological activities |
Case Studies
- Tankyrase Inhibition : A study indicated that compounds structurally related to the target compound effectively inhibited tankyrase activity in vitro, leading to reduced cellular proliferation in cancer models .
- Piperidine Derivatives : Research into piperidine derivatives has revealed their potential as small molecule inhibitors for various therapeutic targets, including those involved in cancer progression .
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving multi-step reactions:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the benzylpiperidine moiety via nucleophilic substitution.
- Coupling with the sulfanyl group to enhance reactivity.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer: Multi-step synthesis routes often require precise control of reaction conditions. For example, using dimethylformamide (DMF) as a solvent at 80–100°C under inert atmosphere (N₂/Ar) can enhance coupling reactions involving the thieno[3,2-d]pyrimidine core. Catalysts like p-toluenesulfonic acid (PTSA) improve cyclization efficiency, as demonstrated in analogous thienopyrimidine syntheses . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) is critical to achieve >95% purity.
Q. What characterization techniques are essential to confirm the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (400–600 MHz, DMSO-d₆/CDCl₃) confirms substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.8–8.2 ppm) and the ethoxyphenyl methyl group (δ 1.3–1.5 ppm) .
- Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 532.1874) and fragmentation patterns .
- X-ray Crystallography: Resolves bond lengths/angles (e.g., C-S bond ~1.78 Å) and torsional strain in the benzylpiperidine moiety .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer: Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) due to the compound’s thienopyrimidine core, which often targets ATP-binding pockets. Use fluorescence polarization (FP) assays with IC₅₀ determination. Antimicrobial activity can be screened via microbroth dilution (MIC against S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer: Systematically modify substituents:
- Benzylpiperidine moiety: Replace with morpholine or indoline groups to alter lipophilicity and target selectivity .
- Sulfanyl linker: Substitute with sulfonyl or methylene groups to assess impact on enzyme binding (e.g., ΔG calculations via molecular docking) .
- Ethoxyphenyl group: Fluorinate or introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with kinase domains (PDB: 1M17) to identify key residues (e.g., Lys721 in EGFR) .
- ADMET Prediction (SwissADME): Calculate logP (~3.5), topological polar surface area (TPSA ~90 Ų), and CYP450 inhibition profiles .
- Molecular Dynamics (GROMACS): Analyze conformational stability over 100 ns simulations (RMSD < 2 Å indicates stable binding) .
Q. How can in vivo efficacy and toxicity be evaluated preclinically?
- Methodological Answer:
- Xenograft Models: Administer 10–50 mg/kg/day (oral/i.p.) in BALB/c mice with HT-29 colon tumors. Monitor tumor volume reduction via caliper measurements and PET imaging .
- Toxicokinetics: Assess plasma exposure (AUC₀–24h) and organ histopathology (liver/kidney) after 28-day repeated dosing .
Q. How to resolve contradictions in biological data across different assay platforms?
- Methodological Answer: Cross-validate using orthogonal assays. For example, discrepancies in IC₅₀ values between FP and SPR assays may arise from solvent effects (DMSO tolerance <1%) or protein purity (>90% by SDS-PAGE). Statistical analysis (ANOVA, p < 0.05) and Bland-Altman plots identify systematic biases .
Q. What strategies mitigate degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
